Carboplatin

Oncology Toxicology Clinical Pharmacology

Carboplatin is clinically differentiated from cisplatin by a fundamentally distinct toxicity profile: dose-limiting myelosuppression (thrombocytopenia) versus cisplatin's nephrotoxicity, neurotoxicity, and severe emesis. Its unique Calvert formula-based AUC-guided dosing reduces inter-patient variability by 35%, establishing it as the platinum agent of choice for precision oncology and PK/PD modeling programs. Carboplatin also serves as an indispensable comparator in preclinical resistance research, demonstrating only 3.5-fold cross-resistance in PC-14/CDDP cells versus 11.4-fold for cisplatin, enabling dissection of non-cross-resistant mechanisms. Procurement is further justified for ovarian and lung cancer combination regimens, particularly in patient cohorts with pre-existing renal impairment, baseline neuropathy, or significant ototoxicity risk where carboplatin offers a substantially more favorable non-hematologic safety profile.

Molecular Formula C6H12N2O4Pt
Molecular Weight 371.25 g/mol
CAS No. 41575-94-4
Cat. No. B1684641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarboplatin
CAS41575-94-4
SynonymsCarboplatin Hexal;  Carboplatino;  US brand names: Paraplat;  Paraplatin;  Foreign brand names: Blastocarb;  Carboplat;  Carbosin;  Carbosol;  Carbotec;  Displata;  Ercar;  Nealorin;  Novoplatinum;  Paraplatin AQ;  Paraplatine;  Platinwas;  Ribocarbo;  Abbreviation: CBDCA Code name: JM8
Molecular FormulaC6H12N2O4Pt
Molecular Weight371.25 g/mol
Structural Identifiers
SMILESC1CC(C1)(C(=O)O)C(=O)O.[NH2-].[NH2-].[Pt+2]
InChIInChI=1S/C6H8O4.2H2N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H2;/q;2*-1;+2
InChIKeyVSRXQHXAPYXROS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySol in water
Water > 15 (mg/mL)
pH 4 Acetate Buffer 5 - 10 (mg/mL)
pH 9 Carbonate Buffer 5 - 10 (mg/mL)
10% Ethanol/H2O 5 - 10 (mg/mL)
95% Ethanol/H < 1 (mg/mL)
0.1NHC1 5 -10 (mg/mL)
0.1NNaOH 5 -10 (mg/mL)
Methanol < 1 (mg/mL)
Chloroform < 5 (mg/mL)
Dimethylsulfoxide 5 (mg/mL)
Acetic Acid < 1 (mg/mL)
Trifluoroacetic Acid < 1 (mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Carboplatin (CAS 41575-94-4) Procurement Guide: Comparator-Driven Efficacy and Toxicity Profiles for Evidence-Based Sourcing


Carboplatin (CAS 41575-94-4) is a second-generation platinum coordination compound and alkylating-like antineoplastic agent [1]. Its core mechanism involves the formation of DNA cross-links, predominantly interstrand, leading to apoptosis [2]. It is an established component of combination chemotherapy regimens, most notably for advanced ovarian carcinoma, and is extensively used off-label in lung and other solid tumors [1]. Key to its scientific and procurement value is its distinct clinical profile relative to first-generation cisplatin, characterized by a substantially different toxicity spectrum and a unique, renal function-guided dosing methodology [3].

Why Carboplatin (CAS 41575-94-4) Cannot Be Interchanged: A Comparator-Based Justification for Procurement


Generic substitution among platinum-based antineoplastic agents is clinically and scientifically unsound. Carboplatin and its primary comparator, cisplatin, demonstrate non-equivalent efficacy in key tumor types; cisplatin shows superior therapeutic effectiveness in germ cell, bladder, and head and neck cancers, whereas efficacy is comparable in ovarian and lung cancers [1]. Moreover, the toxicity profiles are diametrically opposed: carboplatin's dose-limiting toxicity is myelosuppression (predominantly thrombocytopenia), while cisplatin's are nephrotoxicity, neurotoxicity, and severe emesis [2]. This fundamental shift in the adverse event landscape dictates patient selection and treatment intent [1]. Furthermore, carboplatin's dosing is uniquely guided by renal function via the Calvert formula to achieve a target AUC, a precision methodology absent for cisplatin [3]. These stark differences in therapeutic index and dosing strategy preclude simple interchange and necessitate specific, evidence-based procurement.

Carboplatin (CAS 41575-94-4): Quantitative Comparator Evidence for Scientific Differentiation


Clinical Toxicity: Quantitative Divergence from Cisplatin in Hematologic and Non-Hematologic Adverse Events

In direct head-to-head clinical trials, carboplatin-containing regimens exhibit a quantitatively and significantly different toxicity profile compared to cisplatin-containing regimens. The carboplatin arm demonstrates a markedly higher incidence of severe myelosuppression, specifically thrombocytopenia, whereas the cisplatin arm is associated with significantly more frequent and severe non-hematologic toxicities [1].

Oncology Toxicology Clinical Pharmacology

Dosing Precision: Superior Inter-Patient Consistency with Calvert Formula-Based AUC Dosing

Carboplatin is uniquely dosed using the Calvert formula (Dose = Target AUC × [GFR + 25]) to achieve a precise plasma concentration-time curve (AUC), a methodology that reduces inter-patient pharmacokinetic variability. This contrasts sharply with cisplatin, which is typically dosed by body surface area (BSA) [1]. A prospective study demonstrated that Calvert-based dosing decreases inter-individual variability in the actual AUC by 35% compared to variability in carboplatin clearance alone [2].

Pharmacokinetics Therapeutic Drug Monitoring Oncology Dosing

In Vitro Cytotoxicity: Differential Potency Against Tumor and Hematopoietic Cells

In vitro studies quantify a consistent, substantial difference in cytotoxic potency between carboplatin and cisplatin. Carboplatin requires significantly higher drug concentrations to achieve equivalent growth inhibition in both tumor and bone marrow progenitor cells. In a human myeloid clonogenic assay (CFU-GM), the IC50 of carboplatin was 3.6-fold higher than that of cisplatin, a difference that mirrors the clinical observation of distinct myelosuppressive patterns [1].

Cytotoxicity Assays Myelosuppression In Vitro Pharmacology

Cross-Resistance Patterns: Quantitative Assessment in Cisplatin-Resistant Models

In established cisplatin-resistant cancer cell lines, the degree of cross-resistance to carboplatin is quantifiably lower than the primary resistance to cisplatin itself. This suggests that while cross-resistance exists, the magnitude is attenuated, a factor relevant for therapeutic sequencing or combination strategies [1].

Drug Resistance Cancer Cell Biology Preclinical Models

Differential Impact of Mismatch Repair Deficiency on Resistance

Loss of DNA mismatch repair (MMR) function is a common mechanism of resistance to platinum agents. A study using isogenic knockout cell lines quantified the resulting resistance to both cisplatin and carboplatin, revealing that the magnitude of resistance to carboplatin is consistently lower than that to cisplatin [1].

DNA Repair Pharmacogenomics Drug Resistance

Carboplatin (CAS 41575-94-4): Evidence-Based Procurement and Application Scenarios


Procurement for Clinical Trials in Patient Populations with Contraindications to Cisplatin

Based on the quantitative toxicity divergence outlined in Section 3, carboplatin is the scientifically justified choice for clinical studies or treatment protocols involving patients with pre-existing renal impairment (serum creatinine elevations 5% vs. 13% with cisplatin), baseline neuropathy (16% vs. 42% incidence), or significant ototoxicity risk (13% vs. 33%) [1]. Procurement should prioritize carboplatin when the target cohort has these comorbidities, as it offers a substantially more favorable non-hematologic safety profile.

Sourcing for Pharmacokinetic and Precision Dosing Research

As established in Evidence Item 2, carboplatin's unique reliance on the Calvert formula for AUC-guided dosing makes it the platinum agent of choice for research programs focused on precision oncology and pharmacokinetic/pharmacodynamic (PK/PD) modeling. The quantifiable 35% reduction in inter-patient AUC variability with Calvert-based dosing provides a robust foundation for studies aiming to optimize therapeutic windows and minimize toxicity [1]. Procurement for this purpose is differentiated from cisplatin, which lacks an equivalent precision-dosing standard.

Acquisition for In Vitro Studies of Platinum Resistance Mechanisms

The differential cross-resistance and MMR-deficiency resistance data presented in Evidence Items 4 and 5 support the use of carboplatin as a key comparator in preclinical oncology research. Studies investigating mechanisms of platinum resistance can leverage carboplatin to dissect pathways that are partially overlapping yet quantifiably distinct from those of cisplatin. For instance, the 3.5-fold cross-resistance in PC-14/CDDP cells, compared to 11.4-fold cisplatin resistance, provides a measurable window for investigating non-cross-resistant mechanisms [1]. Procurement for this application is driven by the need for a structurally related yet pharmacologically distinct tool compound.

Manufacturing and Supply for First-Line Ovarian and Lung Cancer Regimens

Based on the class-level inference from clinical trials showing comparable efficacy to cisplatin in ovarian and extensive-stage small-cell lung cancer, carboplatin is a cornerstone agent for these indications [1]. Given its superior non-hematologic tolerability, it is often the preferred platinum backbone in combination regimens (e.g., with paclitaxel). Large-scale procurement for hospital formularies and compounding pharmacies is justified by this established role and the clear differentiation in patient management compared to cisplatin, which is reserved for specific tumor types or patient subsets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carboplatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.